methyl 5-(3-chlorostyryl)thiophene-2-carboxylate
Description
Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate is a thiophene-based compound featuring a styryl group substituted with a chlorine atom at the meta position and a methyl ester at the 2-position of the thiophene ring. This structure combines electron-withdrawing (chlorine) and π-conjugated (styryl) moieties, making it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-14(16)13-8-7-12(18-13)6-5-10-3-2-4-11(15)9-10/h2-9H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKQYIUJYGVBJR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(S1)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chlorostyryl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the (3-chlorophenyl)ethenyl Group: The (3-chlorophenyl)ethenyl group can be introduced via a Heck coupling reaction. This reaction involves the palladium-catalyzed coupling of a halogenated thiophene derivative with a (3-chlorophenyl)ethenyl halide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The (3-chlorophenyl)ethenyl group can be reduced to the corresponding ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted thiophene derivatives
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-(3-chlorostyryl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The (3-chlorophenyl)ethenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physical Properties
Substituent Position and Electronic Effects
- The para chlorine position may reduce steric hindrance compared to the meta-substituted styryl group in the target compound .
- Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-Carboxylate (): The trifluoromethyl group significantly increases lipophilicity, which could improve membrane permeability in biological applications.
Melting Points and Solubility
- Methyl 3-Amino-5-(tert-butyl)thiophene-2-Carboxylate (): Exhibits a melting point of 94–95°C, attributed to the bulky tert-butyl group, which may hinder crystal packing. The target compound’s styryl group could lower melting points due to reduced symmetry .
- Methyl 5-(4-Hydroxyphenyl)thiophene-2-Carboxylate (): The hydroxyl group improves solubility in polar solvents (e.g., DMF), whereas the styryl group’s hydrophobicity may limit aqueous solubility .
Spectral and Analytical Data
- NMR Shifts (): Methyl 5-[(N-(2-naphthyl)-N-phenyl)amino]thiophene-2-carboxylate shows distinct aromatic proton shifts (δ 6.8–7.8 ppm). The styryl group in the target compound would likely exhibit vinyl proton resonances (δ 6.5–7.5 ppm) and deshielded thiophene protons due to conjugation .
- Mass Spectrometry (): Compounds like methyl 5-[(4-amino-1-methylimidazol-2-yl)carbonylamino]thiophene-2-carboxylate show [M + Na]+ peaks. The target compound’s molecular ion would depend on the styryl group’s mass contribution .
Comparative Data Table
Biological Activity
Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The synthesis typically involves reactions that modify the thiophene core to introduce various substituents, enhancing its biological properties. The synthesis pathways often include:
- Condensation reactions with appropriate aldehydes or ketones.
- Cross-coupling reactions such as Suzuki or Heck coupling to introduce styryl groups.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound shows significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation in biological assays.
Anticancer Activity
Recent research has demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against:
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (CNS cancer)
In vitro studies indicate that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values suggesting potent activity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate its effectiveness against various microbial strains, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial properties.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 15 | |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. Experimental models have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Cancer Cell Proliferation Inhibition : A study evaluated the effects of this compound on cell cycle progression in MCF-7 cells. The results indicated an increase in cells arrested at the G2/M phase, correlating with its antiproliferative activity.
- Antimicrobial Screening : A comprehensive screening of various derivatives of thiophene compounds revealed that this compound exhibited superior antibacterial activity compared to other synthesized analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-(3-chlorostyryl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology :
- Chlorosulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to introduce functional groups at specific positions on the thiophene ring. This method is analogous to the synthesis of methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate, where reaction time and stoichiometry are critical for regioselectivity .
- Styryl Group Introduction : Employ Heck coupling or Wittig reactions to attach the 3-chlorostyryl moiety. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(OAc)₂) to minimize byproducts .
- Data Table :
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H/DCM | 65–75 | ≥95% |
| Styryl Coupling | Pd(OAc)₂/DMF | 50–60 | 90–92% |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare coupling constants (e.g., J = 16 Hz for trans-styryl protons) and chemical shifts (δ 6.8–7.5 ppm for aromatic protons) to confirm regiochemistry .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and styryl C=C stretches at ~1600 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 322.02 [M+H]⁺ for C₁₄H₁₁ClO₂S) .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data in anticancer assays for this compound derivatives?
- Methodology :
- Dose-Response Analysis : Test compound stability under assay conditions (e.g., DMSO stock solutions degrade at >1 mM). Use IC₅₀ values from multiple cell lines (e.g., MCF-7, HeLa) to identify selective toxicity .
- Metabolite Profiling : Employ LC-MS to detect hydrolyzed metabolites (e.g., free carboxylic acids) that may contribute to false-positive results .
- Data Table :
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 3.5 |
| HeLa | 8.7 ± 0.9 | 2.1 |
Q. How do electronic and steric effects of substituents (e.g., 3-chlorostyryl vs. 4-chlorophenyl) modulate the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Suzuki-Miyaura couplings. The 3-chlorostyryl group shows higher electron-withdrawing effects (σₚ = +0.23) than 4-chlorophenyl, favoring oxidative addition with Pd catalysts .
- Steric Maps : Use molecular docking to assess steric hindrance from ortho-substituents, which reduce coupling efficiency by 20–30% .
Q. What analytical workflows reconcile discrepancies in solubility and crystallinity data for this compound polymorphs?
- Methodology :
- PXRD and DSC : Compare diffraction patterns and melting points (mp) to distinguish polymorphs. For example, Form I (mp 145–147°C) vs. Form II (mp 138–140°C) .
- Solubility Screening : Use shake-flask methods in solvents (e.g., EtOAc, hexane) to identify conditions for single-crystal growth .
Comparative Analysis of Substituent Effects
| Compound Variant | Key Functional Group | LogP | Anticancer Activity (IC₅₀, μM) |
|---|---|---|---|
| 3-Chlorostyryl | Styryl + Cl | 3.2 | 8.7–12.3 |
| 4-Chlorophenyl | Aromatic Cl | 2.8 | 15.4–18.9 |
| Bromophenyl | Aromatic Br | 3.5 | 6.1–9.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
